Cas no 1243164-54-6 (2-(tetrahydrofuran-3-yl)-1H-imidazole)

2-(tetrahydrofuran-3-yl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-(tetrahydro-3-furanyl)-1H-Imidazole
- 2-(oxolan-3-yl)-1H-imidazole
- 2-(tetrahydrofuran-3-yl)-1H-imidazole
- WSANWYWVQCIGPE-UHFFFAOYSA-N
- Z2507919901
-
- MDL: MFCD24619471
- インチ: 1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9)
- InChIKey: WSANWYWVQCIGPE-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=NC=CN2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- トポロジー分子極性表面積: 37.9
2-(tetrahydrofuran-3-yl)-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(tetrahydrofuran-3-yl)-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM415838-250mg |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95%+ | 250mg |
$576 | 2023-02-18 | |
TRC | B417143-10mg |
2-(tetrahydrofuran-3-yl)-1h-imidazole |
1243164-54-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
Chemenu | CM415838-500mg |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95%+ | 500mg |
$892 | 2023-02-18 | |
TRC | B417143-100mg |
2-(tetrahydrofuran-3-yl)-1h-imidazole |
1243164-54-6 | 100mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-298118-0.25g |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95.0% | 0.25g |
$524.0 | 2025-03-19 | |
Enamine | EN300-298118-5.0g |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Chemenu | CM415838-1g |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95%+ | 1g |
$1137 | 2023-02-18 | |
Enamine | EN300-298118-1g |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95% | 1g |
$1057.0 | 2023-09-06 | |
Aaron | AR01B5K4-1g |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95% | 1g |
$1479.00 | 2025-03-30 | |
Aaron | AR01B5K4-5g |
2-(oxolan-3-yl)-1H-imidazole |
1243164-54-6 | 95% | 5g |
$4240.00 | 2023-12-16 |
2-(tetrahydrofuran-3-yl)-1H-imidazole 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
2-(tetrahydrofuran-3-yl)-1H-imidazoleに関する追加情報
Introduction to 2-(tetrahydrofuran-3-yl)-1H-imidazole (CAS No. 1243164-54-6)
2-(tetrahydrofuran-3-yl)-1H-imidazole, with the CAS number 1243164-54-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 2-(tetrahydrofuran-3-yl)-1H-imidazole makes it a valuable candidate for various drug discovery and development projects.
The chemical structure of 2-(tetrahydrofuran-3-yl)-1H-imidazole consists of a five-membered imidazole ring fused to a tetrahydrofuran moiety. This combination provides a rich platform for exploring its interactions with biological targets and its potential as a lead compound in drug design. The imidazole ring is particularly noteworthy due to its ability to form hydrogen bonds and coordinate with metal ions, which are crucial for many biological processes.
Recent studies have highlighted the potential of 2-(tetrahydrofuran-3-yl)-1H-imidazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The antifungal properties are attributed to the compound's ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism.
In addition to its antifungal activity, 2-(tetrahydrofuran-3-yl)-1H-imidazole has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Pharmacology demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(tetrahydrofuran-3-yl)-1H-imidazole could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-(tetrahydrofuran-3-yl)-1H-imidazole have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Its high bioavailability and low toxicity further enhance its potential as a therapeutic agent.
In the realm of cancer research, 2-(tetrahydrofuran-3-yl)-1H-imidazole has shown promise as an anticancer agent. A study published in Cancer Research found that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The selective cytotoxicity observed in cancer cells, while sparing normal cells, underscores its potential as a novel anticancer drug.
The synthetic routes for producing 2-(tetrahydrofuran-3-yl)-1H-imidazole have been optimized to ensure high yields and purity. One common method involves the reaction of 3-bromotetrahydrofuran with an imidazole derivative under mild conditions. This approach allows for the efficient synthesis of the compound on both laboratory and industrial scales.
Beyond its direct therapeutic applications, 2-(tetrahydrofuran-3-yl)-1H-imidazole serves as a valuable building block in the synthesis of more complex molecules. Its versatile reactivity makes it an essential intermediate in the development of new drugs and materials. For example, it can be used to synthesize prodrugs that improve the solubility and bioavailability of existing drugs or to create novel polymers with unique properties.
In conclusion, 2-(tetrahydrofuran-3-yl)-1H-imidazole (CAS No. 1243164-54-6) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structure, combined with its diverse biological activities, makes it a promising candidate for further exploration and development. As ongoing research continues to uncover new applications and mechanisms of action, the future prospects for this compound appear highly promising.
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